Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 6-amino-2-oxaspiro[33]heptane-6-carboxylate is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of functional groups. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The amino group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other mild oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically involve bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a hydroxy group instead of an amino group.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate:
Uniqueness
Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)11(12)4-10(5-11)6-14-7-10/h4-7,12H2,1-3H3 |
InChI Key |
QVHOADMZUYHNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2(C1)COC2)N |
Origin of Product |
United States |
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